

Investigating the Pharmacokinetics of Mavodelpar: A Technical Overview

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Compound of Interest		
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Abstract

Mavodelpar (formerly known as **REN001**) is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that was under clinical investigation for the treatment of rare genetic mitochondrial diseases, including primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[1][2] As a PPARδ agonist, mavodelpar was designed to modulate the transcription of genes involved in mitochondrial function, fatty acid oxidation, and the generation of new mitochondria.[1][2] Despite promising preclinical and early phase clinical data, the pivotal Phase 2b STRIDE study in patients with PMM did not meet its primary or secondary efficacy endpoints, leading to the discontinuation of its development in December 2023.[3][4] This technical guide provides a comprehensive overview of the known information regarding the pharmacokinetics of mavodelpar, including its mechanism of action, and details of the clinical trial protocols utilized for its evaluation. While specific quantitative pharmacokinetic data remains largely unpublished, this document collates the available information to serve as a resource for the scientific community.

Introduction

Mavodelpar was developed by Reneo Pharmaceuticals to address the unmet medical need in patients with rare genetic mitochondrial diseases, which are often characterized by impaired

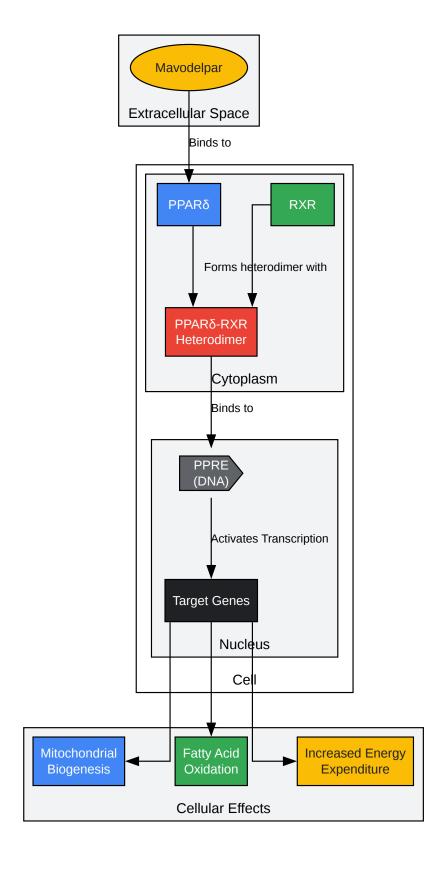


energy production.[1] By selectively activating the PPARδ receptor, mavodelpar aimed to enhance cellular energy metabolism and improve muscle function in affected individuals.[5] The drug received Fast Track designation from the U.S. Food and Drug Administration (FDA) for both PMM and a specific genotype of LC-FAOD, highlighting its potential in these debilitating conditions.[2][6] However, the outcome of the pivotal STRIDE trial underscored the challenges in developing treatments for these complex diseases.[3]

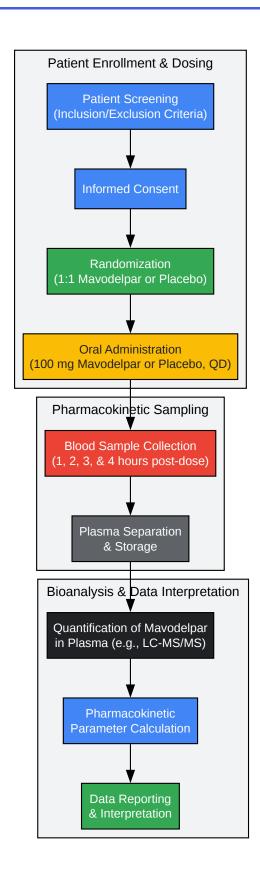
Mechanism of Action: PPARδ Signaling Pathway

Mavodelpar functions as a selective agonist for the peroxisome proliferator-activated receptor delta (PPAR δ), a nuclear receptor that plays a crucial role in the regulation of cellular metabolism. The binding of mavodelpar to PPAR δ leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade results in an increased expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and energy expenditure.









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